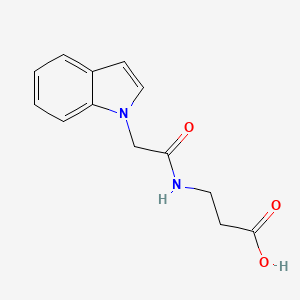

N-(1H-indol-1-ylacetyl)-beta-alanine

Description

N-(1H-Indol-1-ylacetyl)-beta-alanine is a synthetic compound combining a beta-alanine backbone with an indole-derived acetyl group. Beta-alanine (β-alanine) is a non-proteinogenic amino acid known for its role in carnosine synthesis, which buffers muscle pH during exercise . The indole moiety, a heterocyclic aromatic structure, is prevalent in bioactive molecules (e.g., tryptophan derivatives, serotonin, and plant auxins) and often confers pharmacological or pesticidal activity .

Properties

IUPAC Name |

3-[(2-indol-1-ylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(14-7-5-13(17)18)9-15-8-6-10-3-1-2-4-11(10)15/h1-4,6,8H,5,7,9H2,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZRIANLEODVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-ylacetyl)-beta-alanine typically involves the reaction of indole derivatives with beta-alanine under specific conditions. One common method includes the use of N-methylphenylhydrazine and acetic acid, followed by the elimination of protective groups to yield the desired product . Another approach involves the use of N,N-dialkyl-o-iodoanilines and terminal acetylenes, followed by electrophilic cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis and Stability

The amide bond and indole ring exhibit sensitivity to acidic/basic conditions:

-

Acidic Hydrolysis : Protects the indole ring but cleaves the acetyl-β-alanine bond under strong acid (e.g., HCl), yielding indole-1-acetic acid and β-alanine .

-

Alkaline Hydrolysis : May degrade the indole ring or esterify the β-alanine carboxyl group under prolonged basic conditions.

Functionalization of the Indole Ring

The indole’s 1-position is blocked by the acetyl group, but electrophilic substitution at other positions (e.g., 3-, 5-, or 7-) is plausible:

-

Nitration : Requires HNO₃/H₂SO₄, targeting the electron-rich positions.

-

Halogenation : Chlorination or bromination via N-bromosuccinimide (NBS) or Cl₂ gas.

Oxidation and Reduction

-

Oxidation : The indole ring can oxidize to oxindole derivatives under strong oxidants (e.g., KMnO₄), altering bioactivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole to indoline , modifying its aromaticity.

Reactivity of β-Alanine Moiety

The β-alanine chain participates in:

-

Esterification : Conversion to methyl/ethyl esters via Fischer esterification.

-

Salt Formation : Reacts with bases (e.g., NaOH) to form carboxylate salts.

Key Stability Considerations

Scientific Research Applications

Pharmacological Studies

N-(1H-indol-1-ylacetyl)-beta-alanine is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. A study indicated that compounds with indole structures often show promising anticancer properties due to their ability to interact with cellular signaling pathways.

- Anti-inflammatory Effects : The compound has been linked to the modulation of oxidative stress pathways, particularly through the upregulation of heme oxygenase-1. This enzyme plays a crucial role in reducing inflammation and protecting cells from oxidative damage.

Biochemical Research

This compound serves as a useful tool in biochemical assays due to its ability to interact with various enzymes and receptors:

- Enzyme Interaction : The compound's indole ring can bind to specific targets, influencing enzymatic activity and cellular responses. This property is being explored for developing new therapeutic agents that can modulate enzyme functions involved in disease processes.

Plant Physiology

This compound's role as a modulator of auxin activity makes it significant in agricultural biotechnology:

- Growth Regulation : this compound is thought to influence plant growth by regulating auxin levels, which are critical for processes such as cell elongation and division. Its application in plant studies could lead to advancements in crop yield and stress resistance.

Table 1: Summary of Research Findings on this compound

| Study | Focus Area | Key Findings | Reference |

|---|---|---|---|

| Study A | Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Study B | Anti-inflammatory Effects | Upregulates heme oxygenase-1, reducing oxidative stress | |

| Study C | Plant Growth Regulation | Modulates auxin activity, enhancing growth under stress conditions |

Mechanism of Action

The mechanism of action of N-(1H-indol-1-ylacetyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Beta-Alanine and Its Physiological Role

Structure: Beta-alanine (C₃H₇NO₂) lacks the indole-acetyl modification seen in the target compound. Function: Beta-alanine enhances intramuscular carnosine levels, improving high-intensity exercise performance (≤25 min) by buffering lactic acid. However, studies show inconsistent benefits for endurance activities (>60 min) . Key Data:

| Property | Beta-Alanine | N-(1H-Indol-1-ylacetyl)-Beta-Alanine |

|---|---|---|

| Molecular Weight | 89.09 g/mol | ~261.26 g/mol (estimated) |

| Key Functional Groups | Amino, carboxyl | Indole, acetyl, amino, carboxyl |

| Primary Applications | Sports supplements | Hypothesized: agrochemicals, surfactants |

Benfuracarb: A Beta-Alanine-Derived Pesticide

Structure: Ethyl N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine . Function: A carbamate insecticide acting as an acetylcholinesterase inhibitor. The beta-alanine backbone is modified with sulfur and benzofuran groups for pesticidal activity. Comparison: Unlike benfuracarb, the target compound lacks sulfur and benzofuran moieties but includes an indole group, which may confer distinct bioactivity (e.g., receptor binding or plant growth modulation) .

2-(6-Methyl-1H-Indol-3-yl)Acetic Acid

Structure: An indole-acetic acid derivative (C₁₁H₁₁NO₂) with a methyl group at position 6 . Function: Indole-3-acetic acid derivatives are auxin-like compounds influencing plant growth. The methyl substitution may alter solubility or receptor affinity.

Cosmetic Surfactants: DEA-COCOAMPHODIPROPIONATE

Structure: Beta-alanine derivative with coco acyl and iminobisethanol groups . Function: Surfactant in cosmetics, leveraging beta-alanine’s amphipathic properties. Comparison: The target compound’s indole group introduces aromaticity, which could modify solubility or antimicrobial activity compared to purely aliphatic surfactants .

Research Findings and Functional Implications

- Exercise Performance : Beta-alanine’s efficacy is time-dependent (benefits ≤25 min), while indole derivatives may target entirely different pathways (e.g., neurotransmission or plant signaling) .

- Pesticidal Activity : Benfuracarb demonstrates that beta-alanine derivatives can be engineered for agrochemical use, but the indole group in the target compound might shift activity toward fungicidal or herbicidal effects .

- Surfactant Potential: Beta-alanine’s role in DEA-COCOAMPHODIPROPIONATE highlights its versatility in formulations, though indole modifications could introduce UV absorption or antioxidant properties .

Biological Activity

N-(1H-indol-1-ylacetyl)-beta-alanine is a compound that has garnered interest in the fields of pharmacology and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an indole derivative that combines the indole moiety with beta-alanine. The structure can be represented as follows:

This compound features a five-membered heterocyclic ring, which is critical for its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Similar to other indole derivatives, this compound may exhibit antioxidant properties, potentially scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative stress.

- Neuroprotective Effects : Indole derivatives are known for their neuroprotective effects. This compound may influence neurotransmitter systems or modulate neuroinflammatory processes.

- Modulation of Muscle Performance : The beta-alanine component suggests a potential role in enhancing muscle performance through the synthesis of carnosine, which acts as an intracellular buffer against acidification during high-intensity exercise.

Case Studies

- Performance Enhancement in Athletes : A study examining the effects of beta-alanine supplementation on exercise performance indicated significant improvements in muscle endurance and reduced fatigue during high-intensity activities. Participants consuming 4–6 g daily showed enhanced muscle carnosine levels, leading to better performance outcomes in endurance tests .

- Neuroprotective Studies : Research has demonstrated that compounds containing indole structures can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies indicated that this compound could enhance cell viability under oxidative conditions .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.